molecular formula C20H15NO B1286750 3-[4-(Benzyloxy)phenyl]benzonitrile CAS No. 893736-83-9

3-[4-(Benzyloxy)phenyl]benzonitrile

Cat. No.: B1286750
CAS No.: 893736-83-9
M. Wt: 285.3 g/mol
InChI Key: KSEFXTUDRJYZAY-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]benzonitrile is an organic compound with the molecular formula C20H15NO. It is also known by its IUPAC name, 4’-(benzyloxy)[1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of a benzyloxy group attached to a biphenyl structure, which in turn is connected to a benzonitrile group. It is a versatile chemical with various applications in scientific research and industry .

Mechanism of Action

Target of Action

3-[4-(Benzyloxy)phenyl]benzonitrile, also known as BOPBN , is a chemical compound that has gained significant attention in various fields of research and industry. It has been found to inhibit EGFR kinase , a protein that plays a key role in regulating cell growth and survival. This makes it a potential target for cancer therapies.

Mode of Action

The compound interacts with its target, EGFR kinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . This pathway is crucial for cell growth and survival. By inhibiting EGFR kinase, the compound disrupts this pathway, potentially leading to the death of cancer cells.

Pharmacokinetics

Its molecular weight of 28534 suggests that it may have good bioavailability

Result of Action

The inhibition of EGFR kinase by this compound can lead to potent antiproliferative results against certain cancer cell lines . For instance, it has shown potent results against the A549 cancer cell line, with an IC50 value of 5.6 µM . Furthermore, it has been observed to induce apoptosis in cancer cells .

Biochemical Analysis

Biochemical Properties

3-[4-(Benzyloxy)phenyl]benzonitrile plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The compound can undergo oxidative reactions at the benzylic position, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, the compound can inhibit cytochrome P450 enzymes, leading to decreased metabolism of certain substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade under certain conditions, leading to the formation of reactive intermediates. These intermediates can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)phenyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]benzonitrile has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and binding affinities.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Benzyloxy)phenyl]benzonitrile is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π stacking interactions. This makes it particularly useful in applications requiring specific molecular conformations and interactions.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEFXTUDRJYZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602454
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-83-9
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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